molecular formula C8H9ClF3N3O B11860747 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride CAS No. 1179360-01-0

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride

Cat. No.: B11860747
CAS No.: 1179360-01-0
M. Wt: 255.62 g/mol
InChI Key: HPHHYKRGNXWLTP-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride: is a chemical compound with the molecular formula C8H9ClF3N3O and a molecular weight of 255.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a picolinimidamide core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the picolinimidamide core: This involves the reaction of 3-methylpyridine with appropriate reagents to introduce the imidamide functionality.

    Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with trifluoromethoxy-containing reagents under controlled conditions.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

    Reduction: Formation of reduced derivatives, often involving the removal of oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives, often involving the replacement of the trifluoromethoxy group with other functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is primarily utilized in research settings, particularly in the development of new therapeutic agents. Compounds with similar structures have been studied for their potential anti-tubercular properties, as seen in the trifluoromethyl pyrimidinone series, which exhibited significant activity against Mycobacterium tuberculosis in vitro . The presence of the picolinimidamide moiety suggests potential applications in targeting specific enzymes or receptors involved in various diseases.

Insecticidal Properties

Insecticidal activities have also been attributed to compounds with trifluoromethyl groups. Some derivatives have shown moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, indicating that this compound could be explored for agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the significance of trifluoromethyl-containing compounds:

StudyFindings
Hembre et al. (2021)Identified novel trifluoromethyl pyrimidinone compounds with anti-tubercular activity .
Guizhou Medical University (2022)Synthesized and evaluated novel trifluoromethyl pyrimidine derivatives for antifungal, insecticidal, and anticancer properties .
Ollinger et al. (2018)Explored structure-activity relationships of heterocycles with potential therapeutic uses .

These studies exemplify the compound's potential across various domains, from pharmaceuticals to agriculture.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(methoxy)picolinimidamide hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Methyl-4-(ethoxy)picolinimidamide hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

    3-Methyl-4-(propoxy)picolinimidamide hydrochloride: Similar structure but with a propoxy group instead of a trifluoromethoxy group.

Uniqueness: : The presence of the trifluoromethoxy group in 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity. These properties make it distinct from other similar compounds and valuable in various research and industrial applications.

Biological Activity

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7H8ClF3N3O
  • Molecular Weight : 227.60 g/mol
  • IUPAC Name : this compound

This structure features a trifluoromethoxy group, which is significant for enhancing the compound's bioactivity and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in disease pathways, particularly in anti-infective and anticancer contexts.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of trifluoromethyl pyrimidinone compounds, closely related to this compound, were screened against Mycobacterium tuberculosis. The results indicated promising activity with minimum inhibitory concentrations (MICs) demonstrating effective bactericidal properties. For instance, one derivative showed an MIC of 4.9 µM against M. tuberculosis, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound may exhibit anticancer effects. Pyrimidine derivatives have been associated with significant cytotoxicity in various cancer cell lines. For example, studies on related compounds have shown IC50 values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications in the pyrimidine structure can lead to potent anticancer agents .

Case Study 1: Anti-Tubercular Screening

A notable study involved the screening of a library of trifluoromethyl pyrimidinones against M. tuberculosis. The results demonstrated that several compounds within this series exhibited significant bactericidal activity while maintaining low cytotoxicity against eukaryotic cells. This highlights the potential for developing new anti-tubercular therapies based on structural analogs of this compound .

Case Study 2: Structure-Activity Relationships (SAR)

Research focusing on SAR has revealed that substitution patterns on the pyrimidine ring significantly influence biological activity. For instance, modifications at specific positions can enhance potency while reducing toxicity. A systematic investigation into these relationships could pave the way for optimizing this compound for therapeutic applications .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialMycobacterium tuberculosis4.9 µM
Anticancer (MCF-7)Breast Cancer0.87 - 12.91 µM
Anticancer (MDA-MB-231)Breast Cancer1.75 - 9.46 µM

Properties

CAS No.

1179360-01-0

Molecular Formula

C8H9ClF3N3O

Molecular Weight

255.62 g/mol

IUPAC Name

3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H

InChI Key

HPHHYKRGNXWLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl

Origin of Product

United States

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